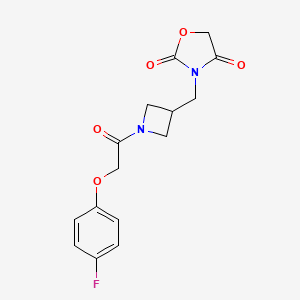

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain

Wirkmechanismus

Target of Action

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors are involved in regulating mood, perception, and cognition.

Mode of Action

2C-B acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction leads to altered sensory perception and mood, characteristic of its hallucinogenic effects .

Biochemical Pathways

The activation of 5-HT2A and 5-HT2C receptors by 2C-B affects several downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which further influences various cellular processes . These pathways are crucial for the compound’s psychoactive effects.

Pharmacokinetics

2C-B is typically administered orally, with an onset of action within 20-40 minutes and a duration of 4-12 hours . The compound undergoes hepatic metabolism, primarily through demethylation and deamination, followed by renal excretion . Its bioavailability is influenced by factors such as first-pass metabolism and individual metabolic rates.

Result of Action

At the molecular level, 2C-B’s interaction with serotonin receptors leads to changes in neurotransmitter release and receptor activity. This results in altered sensory perception, mood enhancement, and hallucinations . At the cellular level, the activation of downstream signaling pathways can affect gene expression and neuronal plasticity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-B. For instance, acidic environments can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism . Additionally, the presence of other drugs or substances can alter its pharmacokinetic and pharmacodynamic profiles.

: Wikipedia : DrugBank : Springer : USDOJ : Sigma-Aldrich : ChemSpider

Biochemische Analyse

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules. It is a potent agonist of the 5-hydroxytryptamine receptor , indicating its potential role in serotonin-mediated biochemical reactions. The metabolism of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine hydrochloride involves several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

Cellular Effects

Its structural similarity to 2C-B suggests it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a potent agonist of the 5-hydroxytryptamine receptor , it likely exerts its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression.

Metabolic Pathways

The compound is metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . This metabolism is catalyzed by several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,3-dimethoxyphenylacetic acid, followed by the reduction of the resulting bromo compound to the corresponding ethanamine. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and the reduction step may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-(2,3-dimethoxyphenyl)ethanamine.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-(2,3-Dimethoxyphenyl)ethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride: Similar structure but with different substitution pattern on the phenyl ring.

2-(2,5-Dimethoxyphenyl)ethanamine;hydrochloride: Lacks the bromine atom, resulting in different chemical properties.

2-(2,3-Dimethoxyphenyl)ethanamine;hydrochloride: Similar structure but without the bromine atom.

Uniqueness

2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and distinct chemical behavior compared to its analogs.

Eigenschaften

IUPAC Name |

2-(5-bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKYVGBNHPKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)